![molecular formula C10H17NO4 B1375551 (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-22-1](/img/structure/B1375551.png)
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butoxycarbonyl (Boc) is a protecting group used in organic synthesis . Compounds with the Boc group are often used in the creation of peptide bonds . The Boc group can be removed under acidic conditions .
Synthesis Analysis
The introduction of the tert-butoxycarbonyl group into a variety of organic compounds can be achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound with a Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, which is a common step in peptide synthesis . The exact reactions would depend on the specific compound and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a Boc group would depend on the specific compound. For example, the molecular weight of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is 229.27 g/mol .Applications De Recherche Scientifique
Synthesis and Derivatives
- The compound is utilized in the synthesis of amino cyclobutane carboxylic acids, which has applications in the creation of biologically active compounds and materials science. The synthesis often involves a [2+2] photocycloaddition reaction, as demonstrated in the preparation of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids with high enantiomeric excess and yields (Gauzy et al., 2004).
Structural Studies and Supramolecular Self-Assembly
- Studies have explored the molecular structure and conformational analysis of cyclobutane derivatives, revealing insights into the stereochemistry and hydrogen bonding patterns in these compounds. This includes research on derivatives like (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid (Cetina et al., 2003).
Advanced Synthesis Techniques
- Photo flow chemistry has been employed in the synthesis of deuterium-labeled cyclobutane carboxylic acid derivatives, which are important for the development of various biologically active compounds. This technique allows for the efficient scale-up synthesis of these derivatives (Yamashita et al., 2019).
Pharmaceutical Applications
- Certain derivatives have been synthesized for use in positron emission tomography (PET), such as the fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), which is a tumor-avid amino acid (Shoup & Goodman, 1999).
Peptide Research
- The compound is important in peptide research, particularly in the synthesis of beta-peptides and cyclobutane beta-amino acid oligomers. These compounds have specific conformations and folding properties useful in understanding peptide structure and function (Fernandes et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
CAS RN |
951173-22-1 |
Source


|
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

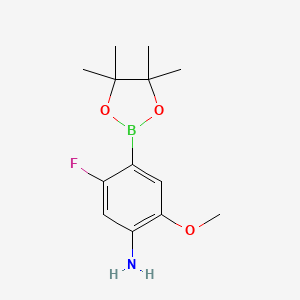
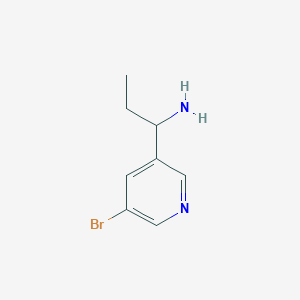
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
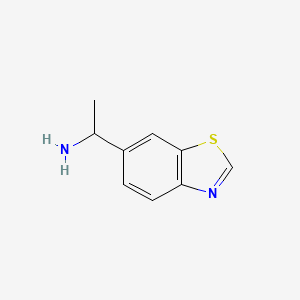
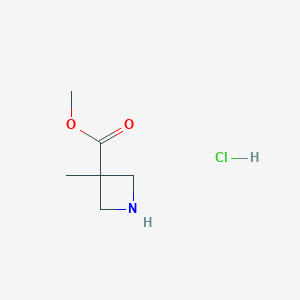
![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)
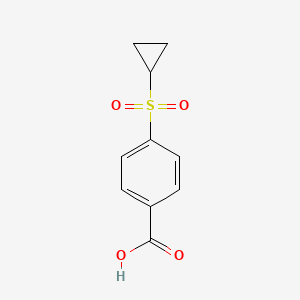
![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
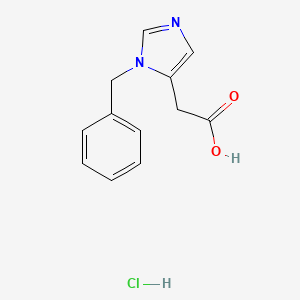
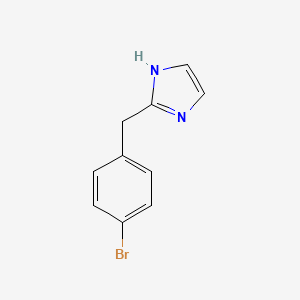


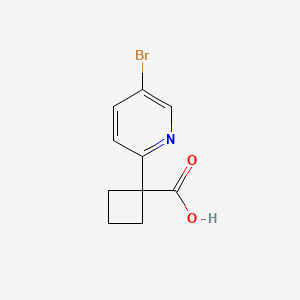
![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)